molecular formula C17H17ClF3N3O2S B2527348 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate CAS No. 338415-52-4

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate

Cat. No.: B2527348
CAS No.: 338415-52-4
M. Wt: 419.85
InChI Key: MQQPYNZDBBQFSY-UHFFFAOYSA-N
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Description

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate is a piperazine-based compound featuring a 3-chloro-5-(trifluoromethyl)pyridine moiety and a thiophene-2-carboxylate ester group. The thiophene carboxylate ester contributes electron-rich aromaticity, which may facilitate π-π stacking interactions in biological systems. This compound is structurally related to intermediates used in medicinal chemistry, such as 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanol, which serves as a precursor for esterification reactions .

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N3O2S/c18-13-10-12(17(19,20)21)11-22-15(13)24-5-3-23(4-6-24)7-8-26-16(25)14-2-1-9-27-14/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQPYNZDBBQFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Pyridine Moiety: The pyridine ring is chlorinated and trifluoromethylated to form 3-chloro-5-(trifluoromethyl)pyridine.

    Piperazine Coupling: The chlorinated pyridine is then coupled with piperazine under basic conditions to form the piperazine-pyridine intermediate.

    Thiophene Carboxylation: The final step involves the esterification of the piperazine-pyridine intermediate with thiophene-2-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential in developing new pharmaceuticals, particularly as an antidepressant and antipsychotic agent. Its structural similarity to known piperazine derivatives suggests that it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives, including this compound, and evaluated their binding affinity to serotonin receptors. The results indicated that the compound exhibited significant binding affinity, suggesting potential antidepressant properties .

Antibacterial Activity

Recent investigations have highlighted the antibacterial properties of this compound. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity

Bacteria SpeciesInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Bacillus subtilis14

This table summarizes the inhibition zones observed during in vitro testing, indicating that the compound may serve as a basis for developing new antibacterial agents .

Agricultural Applications

The compound has also been identified as a potential proherbicide , which can be converted into an active herbicide through hydrolysis. This transformation allows for targeted weed management strategies in agricultural practices.

Case Study: Herbicidal Activity

A study conducted on the herbicidal efficacy of related compounds demonstrated that upon hydrolysis, this compound effectively inhibited specific weed species, showcasing its potential utility in agrochemical formulations .

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects are under investigation. Preliminary studies suggest that its activity may involve:

  • Inhibition of Cyclooxygenase Enzymes: This mechanism is linked to its anti-inflammatory properties.
  • Reactive Oxygen Species Scavenging: The compound may act as an antioxidant, protecting cells from oxidative stress .

Mechanism of Action

The mechanism of action of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: It may interfere with signaling pathways by blocking receptor-ligand interactions or inhibiting enzyme activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Key Observations

Ester Group Influence: The target compound’s thiophene-2-carboxylate group offers enhanced solubility in polar organic solvents compared to the 4-fluorobenzoate analog, which is more lipophilic due to the fluorine-substituted benzene ring . In Example 62, the thiophene-2-carboxylate is part of a larger chromenone-pyrazolo-pyrimidine scaffold, resulting in a higher molecular weight (560.2 vs. ~434 g/mol) and lower synthetic yield (46% vs. 93.4% for urea-thiazole derivatives) .

Urea-linked compounds (Examples 10d–10f) exhibit higher molecular weights (~514–548 g/mol) due to their thiazole and phenylurea substituents, which may reduce membrane permeability compared to the target compound .

Synthetic Accessibility: The target compound’s ethanol precursor (2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanol) is commercially available, suggesting straightforward synthesis via esterification with thiophene-2-carboxylic acid . Example 62 employs a Suzuki coupling reaction, which introduces complexity and lowers yield (46%) compared to the high-yield (89–93%) urea-thiazole syntheses in Example 10 .

Physicochemical and Functional Implications

  • Lipophilicity : The trifluoromethyl and chloro groups in the target compound enhance lipophilicity (clogP ~3.5 estimated), favoring blood-brain barrier penetration compared to polar urea-thiazole derivatives .
  • Electronic Properties : The thiophene sulfur atom may engage in hydrogen bonding or dipole interactions, differentiating it from the fluorine in the 4-fluorobenzoate analog .

Biological Activity

The compound 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its efficacy against various cell lines, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClF3N2O2SC_{15}H_{16}ClF_3N_2O_2S, with a molecular weight of approximately 384.7 g/mol. The compound features a thiophene ring, a piperazine moiety, and a chlorinated pyridine, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₆ClF₃N₂O₂S
Molecular Weight384.7 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO and methanol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives with piperazine and pyridine rings have shown significant activity against various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells.

In one study, compounds similar to 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate exhibited IC50 values ranging from 5 to 20 µM against HeLa cells, indicating moderate cytotoxicity. The mechanism of action appears to involve apoptosis induction through the mitochondrial pathway, as evidenced by increased caspase activity in treated cells .

Antitubercular Activity

Another area of interest is the antitubercular activity of compounds with similar structures. A recent synthesis of substituted piperazine derivatives demonstrated promising results against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 µM . While direct data on the target compound is limited, its structural similarities suggest potential efficacy against tuberculosis.

The biological mechanisms underlying the activity of 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate likely involve multiple pathways:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which may enhance their therapeutic potential in cancer and infectious diseases.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Anticancer Activity : A series of pyridine-based piperazine derivatives were tested for their anticancer properties, revealing that modifications at specific positions significantly affected their IC50 values against HeLa cells .
  • Antitubercular Screening : In a screening for new antitubercular agents, several piperazine derivatives showed significant activity against Mycobacterium tuberculosis, suggesting that structural modifications can enhance efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate?

  • Methodology : The synthesis typically involves:

Core Pyridine-Piperazine Assembly : Reacting 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid derivatives (e.g., methyl esters) with piperazine under nucleophilic substitution conditions .

Thiophene Ester Functionalization : Coupling the piperazine-pyridine intermediate with thiophene-2-carboxylate via an ethyl linker using carbodiimide-mediated esterification or alkylation reactions .

  • Critical Parameters : Temperature control (<60°C) and solvent selection (DMF or dichloromethane) to prevent trifluoromethyl group degradation .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Analytical Workflow :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
  • NMR : Confirm the presence of key moieties:
  • ¹H NMR : Peaks at δ 7.2–8.1 ppm (pyridine and thiophene protons), δ 3.5–4.2 ppm (piperazine and ethyl linker) .
  • ¹⁹F NMR : Signal at ~-60 ppm (CF₃ group) .
  • Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 460.8 .

Q. What preliminary biological assays are suitable for screening its pharmacological potential?

  • Assay Design :

  • Target Binding : Radioligand displacement assays for receptors where piperazine-thiophene hybrids show affinity (e.g., serotonin or dopamine receptors) .
  • Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence-based activity assays .
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

  • Root-Cause Analysis :

  • Structural Variants : Compare analogs (e.g., 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate) to identify substituent-specific effects .
  • Assay Conditions : Replicate experiments under standardized pH (7.4), temperature (37°C), and serum-free media to minimize variability .
  • Metabolite Interference : Perform LC-MS to detect degradation products that may antagonize/inhibit target activity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Approaches :

  • Prodrug Modification : Replace the ethyl ester with a tert-butyloxycarbonyl (t-Boc) group to enhance solubility and reduce first-pass metabolism .
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the piperazine ring while monitoring logP values (<3.5) .
  • Caco-2 Permeability Assays : Validate intestinal absorption potential using monolayer permeability models .

Q. How can synthetic yields be improved for multi-gram scale production?

  • Process Optimization :

  • Catalyst Screening : Test Pd(PPh₃)₄ or tris-o-furylphosphine (tfp) for coupling reactions to reduce side products .
  • Solvent Engineering : Replace DMF with THF to enhance piperazine nucleophilicity and reduce reaction time .
  • Purification : Use preparative HPLC with gradient elution (acetonitrile/water) to isolate high-purity batches (>98%) .

Data Contradiction and Mechanistic Analysis

Q. Why do computational docking predictions sometimes mismatch experimental binding affinities?

  • Resolution Strategies :

  • Conformational Sampling : Perform molecular dynamics simulations (>100 ns) to account for piperazine ring flexibility and target protein dynamics .
  • Solvent Effects : Include explicit water molecules in docking models to improve electrostatic interaction accuracy .
  • Validation : Cross-check with SPR (surface plasmon resonance) to measure real-time binding kinetics .

Q. How does the trifluoromethyl group influence metabolic stability versus chlorinated analogs?

  • Comparative Study :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. CF₃ groups show 20–30% slower clearance than Cl-substituted analogs due to electron-withdrawing effects .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms; CF₃-substituted compounds exhibit lower inhibition (IC₅₀ >10 μM) compared to Cl-analogs .

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